molecular formula C22H20FN3O3 B11227136 N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11227136
M. Wt: 393.4 g/mol
InChI Key: LGIQXFXMGPUNDI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-fluoroaniline, quinoline derivatives, and acetic anhydride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable compound for chemical research.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound may be explored as a potential therapeutic agent. Its pharmacological properties, including its ability to interact with specific molecular targets, make it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide include other quinoline derivatives, such as:

  • 2-phenylquinoline
  • 4-quinolinone
  • N-(2-chlorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the fluorine atom on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C22H20FN3O3/c23-17-8-2-3-9-18(17)24-20(27)14-26-19-10-4-1-7-15(19)16(13-21(26)28)22(29)25-11-5-6-12-25/h1-4,7-10,13H,5-6,11-12,14H2,(H,24,27)

InChI Key

LGIQXFXMGPUNDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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